molecular formula C10H15N3 B1270507 1-(Pyridin-2-ylmethyl)piperazine CAS No. 55579-01-6

1-(Pyridin-2-ylmethyl)piperazine

Katalognummer B1270507
CAS-Nummer: 55579-01-6
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: NATRYEXANYVWAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1-(Pyridin-2-ylmethyl)piperazine derivatives often involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation. For example, derivatives such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine have been synthesized through these methods, showcasing the compound's versatility as a precursor for complex molecules (Yang Fang-wei, 2013).

Molecular Structure Analysis

Molecular structure investigations have been performed using techniques like X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These studies reveal detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, the molecular structure of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid has been elucidated, demonstrating the compound's structural diversity and potential for further chemical modifications (Shifeng Ban et al., 2023).

Chemical Reactions and Properties

1-(Pyridin-2-ylmethyl)piperazine and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for creating a wide array of chemical entities. Notable reactions include the Grignard reaction, which allows for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines from readily available starting materials, showcasing the compound's versatility in synthetic chemistry (Hans F. Andersson et al., 2011).

Physical Properties Analysis

The physical properties of 1-(Pyridin-2-ylmethyl)piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through experimental methods and contribute to the understanding of the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to receptors, are essential for the development of pharmacologically active compounds. The synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole highlight the compound's significance in medicinal chemistry, demonstrating its potential as a dopamine receptor ligand (V. Balaraju et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

  • Synthesis and Receptor Binding Assay : A derivative of 1-(Pyridin-2-ylmethyl)piperazine, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized and evaluated for its affinity constants for dopamine receptors D4, D2, and D3, indicating its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).

  • Synthesis and Docking Studies : Novel compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl)piperazin-1-yl)-1H-indazole was synthesized, characterized, and subjected to docking studies, highlighting its significance in medicinal chemistry (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

  • Synthesis and Activity Assay : Another derivative, 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine, was synthesized and showed potential as a dopamine D4 receptor ligand, based on affinity constants for various dopamine receptors (Li Gu-ca, 2014).

Antitumor Activity

  • Bis-Indole Derivatives : Research on compounds formed by two indole systems separated by a heterocycle, including pyridine or piperazine, showed significant antitumor activity in the human cell line screen. The pyridine derivatives displayed more activity compared to piperazine derivatives (A. Andreani et al., 2008).

  • Anticancer Activity of Piperazine-2,6-dione Derivatives : A study focusing on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlighted their potential in cancer treatment (Sandeep Kumar et al., 2013).

Neurological Applications

  • Memory Enhancement : A study on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory ability in mice showed positive results, indicating its potential in enhancing cognitive functions (Li Ming-zhu, 2008).

Therapeutic Applications

  • Atypical Antipsychotic Agents : A series of 3-substituted 2-pyridinyl-1-piperazine derivatives were evaluated for their potential antipsychotic activity. The findings suggest that certain substituents on the pyridine ring could influence the antipsychotic properties of these molecules (J. New et al., 1988).

  • Anticonvulsant Activity : A study on the synthesis and determination of lipophilicity, anticonvulsant activity, and safety of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives showed promising results as potential anticonvulsant agents (Sabina Rybka et al., 2017).

Safety And Hazards

The safety data sheet for 1-(Pyridin-2-ylmethyl)piperazine indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . More detailed safety and hazard information were not found in the search results.

Zukünftige Richtungen

Piperazine and its derivatives, including 1-(Pyridin-2-ylmethyl)piperazine, show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of research on 1-(Pyridin-2-ylmethyl)piperazine could involve exploring its potential uses in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATRYEXANYVWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355604
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)piperazine

CAS RN

55579-01-6
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-2-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.11 g (0.4 mmol) of the title compound from Step A above in 1 mL dichloromethane and 1 mL trifluoroacetic acid was stirred at ambient temperature for 1 h. All volatiles were removed in vacuo and the crude light brown residue was carried forward without purification. LC/MS: m/z (ES) 178.2 (MH)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-2-ylmethyl)piperazine

Citations

For This Compound
8
Citations
Y Li, X Wen, X Ding, X Teng, X Xiong, Y Liu - Research on Chemical …, 2022 - Springer
Two types of rhodamine–naphthalimide sensors 1a–1c and RND with different polyamine linkers and terminal chains were designed and synthesized for different ratiometric detection …
Number of citations: 5 link.springer.com
Y Liu, J Zhang, T Feng, Y Li - RSC advances, 2020 - pubs.rsc.org
Two novel naphthalimide–piperazine–pyridine-based polystyrene solid-phase fluorescent sensors PS-NA and PS-ND with different lengths of the linker were synthesized and shown to …
Number of citations: 18 pubs.rsc.org
S Kumar, N Kumar, P Roy, SM Sondhi - Medicinal Chemistry Research, 2013 - Springer
Condensation of iminodiacetic acid 1 with various amines ie, cyclohexanamine, 1-(3-aminopropyl)imidazole, pyridin-2-ylmethanamine, pyridin-3-ylmethanamine, pyridin-4-…
Number of citations: 10 link.springer.com
M Cao, L Jiang, F Hu, Y Zhang, WC Yang, SH Liu… - RSC Advances, 2015 - pubs.rsc.org
… The result indicated that introducing 1-pyridin-2-ylmethyl-piperazine group to dansyl fluorophore is useful to bind metal ions. So we could infer Cu 2+ binding at the pyridyl and …
Number of citations: 24 pubs.rsc.org
GJ Mohr - Sensors and Actuators B: Chemical, 2018 - Elsevier
A new approach for the synthesis of 2-hydroxyethylsulfonyl type indicator dyes has been introduced to the naphthalimide chemical structure. Thus, fluorescent indicator dyes can be …
Number of citations: 23 www.sciencedirect.com
DK Kim, JY Lee, JS Kim, JH Ryu, JY Choi… - Journal of medicinal …, 2003 - ACS Publications
Inhibitors of histone deacetylases (HDACs) have been shown to induce differentiation and/or apoptosis of human tumor cells. Novel 3-(4-substituted-phenyl)-N-hydroxy-2-…
Number of citations: 59 pubs.acs.org
AL Balzano - 2017 - elea.unisa.it
JHDMs (JmjC-domain-containing histone demethylases) are the largest class of demethylase enzymes, contain a Jumonji C (JmjC) domain and catalyze lysine demethylation of …
Number of citations: 0 elea.unisa.it
Y Ye, Z Zhou, H Zou, Y Shen, T Xu, J Tang… - Bioorganic & medicinal …, 2009 - Elsevier
PPARγ and 11β-HSD1 are attractive therapeutic targets for type 2 diabetes. However, PPARγ agonists induce adipogenesis, which causes the side effect of weight gain, whereas 11β-…
Number of citations: 37 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.